molecular formula C13H13BrN2 B1479314 4-Bromo-6-(3-phenylpropyl)pyrimidine CAS No. 2097967-98-9

4-Bromo-6-(3-phenylpropyl)pyrimidine

Cat. No. B1479314
CAS RN: 2097967-98-9
M. Wt: 277.16 g/mol
InChI Key: SOXRICPYMFFZAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-6-(3-phenylpropyl)pyrimidine is a heterocyclic organic compound with the chemical formula C11H11BrN2. It is a member of the pyrimidine family, and is used in a variety of scientific research applications. This compound is of particular interest due to its unique molecular structure, which allows for a variety of reaction pathways and applications.

Scientific Research Applications

Synthesis and Medicinal Applications

Pyrimidine derivatives are synthesized through various chemical reactions and have shown promising applications in medicine due to their biological activities. For example, studies have demonstrated the synthesis of pyrimidine derivatives with potential antiviral, antimicrobial, and antitumor properties. One notable method involves the reaction of 4-pyrimidinamines with 3-bromo-1-phenylpropane-1,2-dione to give a series of phenylmethanones, showcasing the versatility of pyrimidine compounds in synthesis and drug design (Danswan et al., 1989).

Photoproduct Studies

The role of pyrimidine derivatives in understanding DNA damage and repair mechanisms is significant. Research on pyrimidine (6-4) photoproducts, for example, contributes to our understanding of how DNA lesions induced by UV irradiation can affect biological functions and how these damages are repaired (Douki et al., 1995). Such studies are crucial for developing strategies to counteract the mutagenic effects of UV light on living organisms.

Nonlinear Optical Materials

Pyrimidine derivatives have also been explored for their potential in nonlinear optics (NLO), which is essential for developing new photonic and electronic materials. Research into thiopyrimidine derivatives has shown that these compounds exhibit promising NLO properties, suggesting applications in the fields of optics and materials science (Hussain et al., 2020).

properties

IUPAC Name

4-bromo-6-(3-phenylpropyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2/c14-13-9-12(15-10-16-13)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXRICPYMFFZAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC2=CC(=NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-6-(3-phenylpropyl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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